
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-ethoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-ethoxyphenyl)ethanone, commonly known as TAK-659, is a small molecule inhibitor that is being studied for its potential use in treating various types of cancer. TAK-659 has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Aplicaciones Científicas De Investigación
Synthesis Methods
A significant area of research involves the development of efficient synthesis methods for pyrrolidine derivatives. For instance, the one-pot reaction of tert-butylsulfonyl pyrrolidin-1-yl-cyclopropenethiones with lithium pyrrolidinide or phenyllithium, followed by methylation, demonstrates an efficient method for producing pyrrolizine derivatives in high yield (Yagyu et al., 1998). Another research highlighted a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, showcasing a method for synthesizing chiral pyrrolidine derivatives (Chung et al., 2005).
Chemical Reactions and Properties
Investigations into the chemical reactions and properties of pyrrolidine derivatives have led to the discovery of various reaction mechanisms and the synthesis of new compounds. For example, the solvent-dependent reactions of ethoxycarbonyl pyrrolidine derivatives with enamines highlight the versatility and reactivity of these compounds, leading to the synthesis of diverse pyrrolidine-based structures (Rossi et al., 2007).
Potential Applications
Research into pyrrolidine derivatives also explores their potential applications in various fields. A study on the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor, which is structurally related to pyrrolidine derivatives, provides insight into the metabolic pathways and potential therapeutic uses of these compounds (Yoo et al., 2008).
Propiedades
IUPAC Name |
1-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-(4-ethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-5-23-15-8-6-14(7-9-15)12-17(20)19-11-10-16(13-19)24(21,22)18(2,3)4/h6-9,16H,5,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZFKMRNANCASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC(C2)S(=O)(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

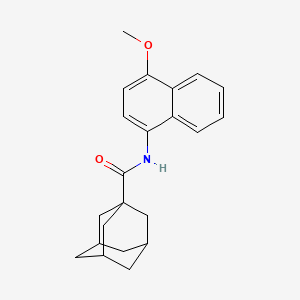
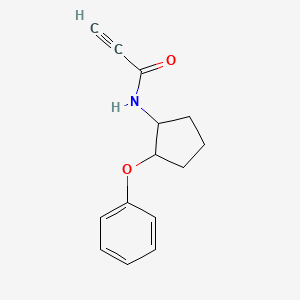

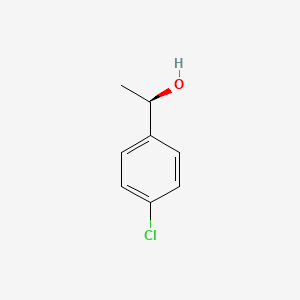
![N-[5-cyano-2-(propylamino)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2806087.png)

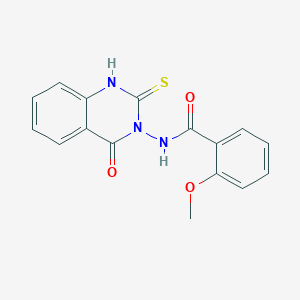
![N-(3-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2806091.png)
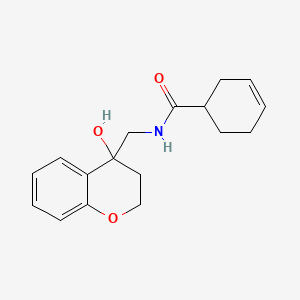


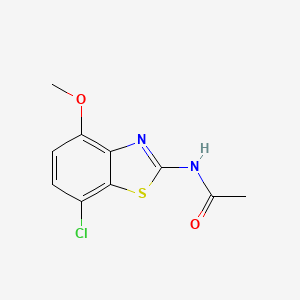
![methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2806102.png)
